3-Nitrobenzonitrile

Description

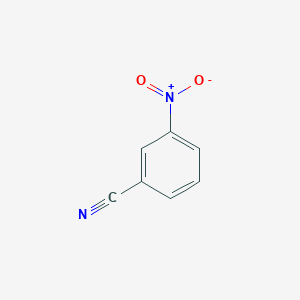

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSAWEHOGCWOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060697 | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00217 [mmHg] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-24-9 | |

| Record name | 3-Nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzonitrile

Introduction

3-Nitrobenzonitrile, with the CAS number 619-24-9, is an organic compound featuring both a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring at the meta position.[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It typically appears as a pale yellow crystalline powder or needles.[1][2] Its chemical versatility, stemming from the reactivity of its functional groups, has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, it has found a niche application in analytical chemistry as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[2][3]

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 619-24-9 | [4] |

| Molecular Formula | C₇H₄N₂O₂ | [4] |

| Molecular Weight | 148.12 g/mol | [5][4] |

| Appearance | Yellowish crystalline powder or needles | [1][2] |

| Melting Point | 114-117 °C | [1] |

| Boiling Point | 164-166 °C | |

| Density | 0.33 g/cm³ at 20 °C | |

| Bulk Density | ~500 kg/m ³ | |

| Water Solubility | 1.7 g/L at 25 °C | |

| Solubility in Ether | Very soluble | [1] |

| Vapor Pressure | 0.00217 mmHg | |

| logP | 1.17 | |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [5] |

| InChI | 1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | [5] |

Synthesis and Experimental Protocols

One documented method for the synthesis of this compound involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[6]

Experimental Protocol: Synthesis via Diazonium Salt Decomposition [6]

-

Dissolve p-toluenesulfonic acid monohydrate (3 mmol) in 15 mL of ethyl acetate.

-

Add 2-amino-5-nitrobenzonitrile (3 mmol) to the solution.

-

Add tert-butyl nitrite (9 mmol) dropwise to the mixture, which will result in the formation of a yellow precipitate of 2-cyano-4-nitrobenzenediazonium p-toluenesulfonate.

-

The diazonium salt is then decomposed in ethanol to yield this compound.

-

The final product can be isolated as an off-white solid and further purified by crystallization from an ethanol solution at -20°C.

Chemical Reactivity and Applications in Drug Development

The chemical behavior of this compound is dominated by its two functional groups.[1] The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a variety of derivatives.[1]

These reactive properties make this compound a crucial building block in the synthesis of pharmaceuticals. For example, the nitro group can be reduced to an amino group, a common transformation in the construction of heterocyclic systems found in many biologically active compounds.[1]

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

A scalable and environmentally friendly SNAr reaction using 4-fluoro-3-nitrobenzonitrile (a closely related compound) has been demonstrated in water, showcasing a sustainable synthetic route.[7] This type of reaction is fundamental in pharmaceutical process chemistry.

Experimental Protocol: Aqueous SNAr Reaction [7]

-

To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).

-

Dissolve K₃PO₄ (55.1 mmol, 1.11 equiv) in the water.

-

Add 4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv) and dissolve.

-

Add 4-fluoro-3-nitrobenzonitrile (49.8 mmol, 1.00 equiv).

-

Rinse the flask with an additional 10 mL of distilled water.

-

Heat the reaction mixture to 90 °C and stir for 6 hours.

-

Cool the mixture to ambient temperature and allow it to stand overnight without agitation.

-

Collect the resulting solid product by vacuum filtration and rinse twice with water.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.[5][8] It is harmful if swallowed, inhaled, or in contact with skin.[5] Metabolism of the compound may release cyanide, which can lead to severe health effects.[8]

| Hazard Class & Statement | Precautionary Measures & PPE | Reference(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | [9] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [9] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. | [8] |

| Eye Irritation | Causes eye irritation. Wear eye protection such as safety goggles. If in eyes, rinse cautiously with water for several minutes. | [8] |

| Personal Protective Equipment (PPE) | Eyeshields, protective gloves (Nitrile rubber recommended), dust mask (type N95 or P2), and protective clothing are necessary. | [8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. | [8] |

| Stability | Stable under normal storage and handling conditions. Avoid dust formation as fine dust can lead to the danger of a dust explosion. | [8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant. | [10] |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 619-24-9 [chemicalbook.com]

- 3. This compound 98 619-24-9 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Nitrobenzonitrile: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzonitrile, a pale yellow crystalline solid, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a nitrile (-C≡N) and a nitro (-NO₂) group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing properties of both substituents influence the reactivity of the aromatic ring, rendering it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical attributes of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Attributes

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Appearance | Pale yellow crystalline powder or needles | [3] |

| Melting Point | 114-117 °C | [2] |

| Boiling Point | 165 °C at 21 mmHg | [3] |

| Density | 1.479 g/cm³ | [4] |

| Solubility | Soluble in ether. Insoluble in water. | [3] |

| Vapor Pressure | 0.014 mmHg at 25 °C | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch, C-NO₂ stretch, and aromatic C-H bonds. | [1] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons. | [1] |

| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the nitro group. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. | [1][5] |

Table 3: Chemical and Safety Information for this compound

| Property | Value/Information | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Nitrobenzonitrile, 3-Cyanonitrobenzene | [1] |

| CAS Number | 619-24-9 | [2] |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents, strong bases. | |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 3-nitroaniline. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[6]

Materials and Reagents:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization of 3-Nitroaniline:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the suspension of 3-nitroaniline over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.

-

-

Cyanation Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purification of this compound

1. Recrystallization:

Recrystallization from ethanol is an effective method for purifying the crude this compound.[7]

Materials and Reagents:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

2. Column Chromatography:

For higher purity, column chromatography can be employed.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Beakers, flasks, and test tubes

Procedure:

-

Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the level is just above the silica bed.[8][9][10]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a mobile phase of hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound (as identified by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

While a specific validated method for this compound was not found, a general reverse-phase HPLC method can be adapted for its analysis.[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry detection, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Sample Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be determined by the area percentage of the this compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of this compound.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Injector Temperature: 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of this compound (m/z 148).

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system. The retention time and the mass spectrum of the peak can be compared to a standard of this compound for identification and quantification.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published research detailing specific biological activities or signaling pathway modulation by this compound. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules that may possess biological activity.[12] As such, it is a valuable tool for drug discovery and development, providing a scaffold for the creation of novel compounds that can be screened for therapeutic potential. Researchers utilizing this compound in their synthetic schemes are encouraged to perform appropriate biological assays on their final products to determine their effects on cellular pathways.

Conclusion

This compound is a key chemical building block with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis in a laboratory setting. While its direct biological activity is not well-characterized, its importance as a synthetic intermediate in the development of new chemical entities for pharmaceutical and other applications is firmly established. This technical guide serves as a valuable resource for researchers and scientists working with this versatile compound.

References

- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 619-24-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzonitrile, 3-nitro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Nitrobenzonitrile

This document provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular structure, physicochemical data, synthesis protocols, and crystallographic information.

Molecular Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively.[1][2]

-

IUPAC Name: this compound[1]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Crystallographic Data

The key physical, chemical, and crystallographic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 148.12 g/mol | [1][6] |

| Appearance | Pale yellow, crystalline powder with an almond-like odor. | [1] |

| Melting Point | 114–117 °C | [6] |

| Boiling Point | 164–166 °C | |

| CAS Number | 619-24-9 | [1][3][4][6] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [1] |

| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N | [1][6] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁ | [7] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: From 3-Nitrobenzaldehyde [5]

This protocol describes the conversion of 3-nitrobenzaldehyde to this compound using iodine and ammonia.

-

Dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile in a 100 mL round-bottom flask.

-

Add iodine (I₂) to the solution, at which point the reaction system should turn reddish-brown.

-

Add 0.8 mL of aqueous ammonia. The reaction mixture will turn orange-red.

-

Continue the reaction for approximately 30 minutes, adding more ammonia until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Add pure water to the flask and perform an extraction with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent using a rotary evaporator to yield the final product. A yield of 99% has been reported for this method.[5]

Method 2: Nitration of Benzonitrile [2]

This method involves the direct nitration of benzonitrile.

-

Prepare benzonitrile and concentrated nitric acid as the starting materials.

-

In a suitable reaction vessel, mix benzonitrile and concentrated nitric acid. The typical molar ratio is approximately 1 part benzonitrile to 1.5 parts concentrated nitric acid.[2]

-

Control the reaction conditions (temperature and time) to facilitate the oxidation of benzonitrile to this compound. Water is generated as a byproduct.[2]

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

Method 3: From 2-Amino-5-nitrobenzonitrile via Diazonium Salt [7]

This synthesis proceeds through the decomposition of a diazonium salt.

-

Synthesize the corresponding diazonium salt from 2-amino-5-nitrobenzonitrile following previously published procedures.

-

Decompose the diazonium salt in ethanol to obtain this compound.

-

The crude product can be purified by recrystallization. For instance, single crystals suitable for X-ray diffraction have been obtained by slow evaporation from an acetone solution at -20°C.[7]

Crystal Structure Determination by X-ray Diffraction

The following protocol outlines the determination of the crystal structure of this compound.[7]

-

Crystal Growth: Obtain single crystals of this compound by slow evaporation of an acetone solution at -20°C.

-

Data Collection:

-

Mount a suitable single crystal on a diffractometer.

-

Use a micro-focus sealed X-ray tube as the radiation source with a mirror monochromator.

-

Collect data using ω scans.

-

-

Structure Solution and Refinement:

-

Process the collected data using appropriate software (e.g., CrysAlisPro).

-

Solve the crystal structure and refine it using a full-matrix least-squares method.

-

Locate hydrogen atom positions from a difference Fourier map.

-

This analysis has revealed that this compound crystallizes in the monoclinic Sohncke space group P2₁ with two molecules in the unit cell.[7] The molecules form π–π stacks along the shortest crystallographic axis.[7]

References

- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bloomtechz.com [bloomtechz.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzonitrile in a range of common organic solvents. The data presented is crucial for professionals in chemical research, process development, and pharmaceutical sciences, where this compound is a key intermediate. Understanding its solubility is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in twelve organic solvents across a temperature range of 278.15 K to 318.15 K. The mole fraction solubility (x) of this compound increases with temperature in all tested solvents, indicating that the dissolution process is endothermic.[1][2]

The solubility of this compound was found to be highest in acetone and lowest in cyclohexane across the studied temperature range.[1][2] The solvents can be ranked in descending order of their solvating power for this compound as follows: acetone > acetonitrile, ethyl acetate > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]

The following tables summarize the mole fraction solubility of this compound in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Acetone

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | 2-Methyl-1-propanol | Acetone |

| 278.15 | 0.0225 | 0.0178 | 0.0145 | 0.0118 | 0.0131 | 0.0102 | 0.0789 |

| 283.15 | 0.0283 | 0.0224 | 0.0183 | 0.0149 | 0.0165 | 0.0129 | 0.0991 |

| 288.15 | 0.0354 | 0.0280 | 0.0229 | 0.0187 | 0.0207 | 0.0162 | 0.1242 |

| 293.15 | 0.0441 | 0.0349 | 0.0286 | 0.0234 | 0.0259 | 0.0203 | 0.1548 |

| 298.15 | 0.0548 | 0.0435 | 0.0357 | 0.0292 | 0.0324 | 0.0254 | 0.1919 |

| 303.15 | 0.0679 | 0.0541 | 0.0445 | 0.0365 | 0.0405 | 0.0318 | 0.2368 |

| 308.15 | 0.0839 | 0.0671 | 0.0553 | 0.0454 | 0.0504 | 0.0396 | 0.2911 |

| 313.15 | 0.1033 | 0.0829 | 0.0685 | 0.0564 | 0.0626 | 0.0492 | 0.3562 |

| 318.15 | 0.1269 | 0.1021 | 0.0846 | 0.0699 | 0.0777 | 0.0610 | 0.4341 |

Table 2: Mole Fraction Solubility (x) of this compound in Other Organic Solvents

| Temperature (K) | Acetonitrile | Acetic Acid | Ethyl Acetate | Toluene | Cyclohexane |

| 278.15 | 0.0489 | - | 0.0353 | 0.0331 | - |

| 283.15 | 0.0615 | - | 0.0447 | 0.0418 | 0.0039 |

| 288.15 | 0.0772 | - | 0.0565 | 0.0528 | 0.0049 |

| 293.15 | 0.0964 | 0.0298 | 0.0714 | 0.0665 | 0.0061 |

| 298.15 | 0.1200 | 0.0374 | 0.0899 | 0.0835 | 0.0076 |

| 303.15 | 0.1488 | 0.0468 | 0.1132 | 0.1044 | 0.0095 |

| 308.15 | 0.1839 | 0.0585 | 0.1424 | 0.1299 | 0.0118 |

| 313.15 | 0.2265 | 0.0730 | 0.1786 | 0.1609 | 0.0147 |

| 318.15 | 0.2783 | 0.0909 | 0.2233 | 0.1985 | 0.0182 |

Note: Solubility in acetic acid was measured from 293.15 K and in cyclohexane from 283.15 K due to their melting points.[2]

Experimental Protocols

The quantitative solubility data presented in this guide was determined using the static equilibrium method, also known as the isothermal dissolution equilibrium method.[1][3] This is a robust and widely accepted technique for measuring thermodynamic solubility. The general procedure is outlined below.

2.1 Materials and Equipment

-

This compound: High purity, crystalline solid.

-

Solvents: Analytical grade or higher purity.

-

Jacketed Glass Vessel: To maintain a constant temperature.

-

Thermostatic Bath: To circulate fluid through the jacketed vessel and control the temperature with high precision (e.g., ±0.1 K).

-

Magnetic Stirrer or Orbital Shaker: To ensure thorough mixing and facilitate the equilibrium process.

-

Analytical Balance: For accurate weighing of the solute and solvent.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For quantitative analysis of the solute concentration in the saturated solution.

-

Syringe Filters: To separate the undissolved solid from the saturated solution before analysis.

2.2 General Procedure

-

Preparation: An excess amount of crystalline this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.

-

Equilibration: The mixture is continuously agitated using a magnetic stirrer or shaker at a constant, preset temperature controlled by the thermostatic bath. The system is allowed to equilibrate for a sufficient period (typically several hours to days) to ensure that the solution is saturated and in equilibrium with the solid phase. Preliminary studies are often conducted to determine the minimum time required to reach equilibrium.

-

Sampling and Phase Separation: Once equilibrium is reached, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. The syringe is immediately fitted with a filter (typically 0.45 µm or smaller) to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Analysis: The clear, filtered saturated solution is then diluted with an appropriate solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The mole fraction solubility (x) is calculated from the measured concentration of this compound in the saturated solution and the known masses and molar masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the static equilibrium method.

References

Spectroscopic Analysis of 3-Nitrobenzonitrile: A Technical Guide

Introduction: 3-Nitrobenzonitrile (C₇H₄N₂O₂), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, is a pale yellow crystalline solid.[1] Its molecular structure, characterized by a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at the meta position, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols and visual workflows are included to facilitate the practical application of this data.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular framework, and the aggregated data allows for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both the nitro and cyano groups deshields these protons, causing them to resonate at relatively high chemical shifts.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 8.56 | t (triplet) | 1.8 |

| H-4 | 8.48 | ddd (doublet of doublet of doublets) | 8.2, 2.3, 1.1 |

| H-5 | 7.82 | t (triplet) | 8.0 |

| H-6 | 8.02 | ddd (doublet of doublet of doublets) | 7.8, 1.8, 1.1 |

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows six signals, corresponding to the seven carbon atoms in the molecule (two carbons are chemically equivalent by symmetry).

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 114.6 |

| C-2 | 137.9 |

| C-3 | 148.4 |

| C-4 | 127.6 |

| C-5 | 130.9 |

| C-6 | 132.0 |

| C≡N | 116.7 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the nitrile and nitro groups, as well as for the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2235 | C≡N Stretch | Nitrile |

| 1610, 1580, 1475 | C=C Stretch | Aromatic Ring |

| 1530 | N-O Asymmetric Stretch | Nitro |

| 1350 | N-O Symmetric Stretch | Nitro |

| 890, 810, 670 | C-H Bending (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of the molecule.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 62 | [M]⁺ (Molecular Ion) |

| 118 | 10 | [M-NO]⁺ |

| 102 | 100 | [M-NO₂]⁺ |

| 75 | 45 | [C₆H₃]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or sonicate the vial to ensure the solid is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of this compound into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.

-

Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction:

-

For a solid sample like this compound, direct insertion probe is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

-

Ionization and Analysis:

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.[2]

-

The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in EI-MS.

References

The Nitrile Group in 3-Nitrobenzonitrile: A Versatile Hub for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzonitrile is a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of two key functional groups: a nitro group and a nitrile group, both of which offer distinct and complementary reactivity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nitrile moiety, opening up a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the synthetic versatility of the nitrile group in this compound, complete with experimental protocols, quantitative data, and visual representations of key reaction pathways.

Reactivity of the Nitrile Group

The nitrile group (—C≡N) in this compound is a highly versatile functional group that can be transformed into a variety of other important moieties, including primary amines, amides, and carboxylic acids. Furthermore, it can participate in cycloaddition reactions to form heterocyclic systems. The presence of the meta-positioned nitro group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Key Transformations of the Nitrile Group

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, often proceeding through an amide intermediate. This transformation is fundamental for introducing a carboxylic acid functionality, a common feature in many drug molecules.

2.1.1. Partial Hydrolysis to 3-Nitrobenzamide

Controlled hydrolysis can afford the corresponding amide, 3-nitrobenzamide. This reaction is typically carried out under basic conditions.

2.1.2. Complete Hydrolysis to 3-Nitrobenzoic Acid

More vigorous hydrolysis conditions lead to the formation of 3-nitrobenzoic acid. This can be achieved by heating in the presence of a strong acid or base.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine (—CH₂NH₂) is a crucial transformation for the introduction of a flexible aminoalkyl group. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.

Cycloaddition Reactions: Synthesis of Tetrazoles

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.

The Ritter Reaction: Synthesis of N-Alkyl Amides

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles. This reaction involves the reaction of the nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid.

Selective Transformations in the Presence of the Nitro Group

A key aspect of the synthetic utility of this compound is the ability to selectively transform either the nitrile or the nitro group.

Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (—NH₂) while leaving the nitrile group intact. This transformation is valuable for the synthesis of 3-aminobenzonitrile, a precursor to various dyes and pharmaceuticals.

Simultaneous Reduction of Nitrile and Nitro Groups

Under appropriate conditions, both the nitrile and nitro groups can be reduced simultaneously to afford 3-aminobenzylamine. This diamine is a useful building block for the synthesis of more complex molecules.

Quantitative Data

The following tables summarize the quantitative data for the key transformations of this compound.

| Transformation | Product | Reagents and Conditions | Yield (%) | Reference |

| Partial Hydrolysis | 3-Nitrobenzamide | CsOH·H₂O, ammonia water, 100 °C, 1 h | 75 | |

| Selective Nitro Reduction | 3-Aminobenzonitrile | Pd/C, H₂, Methanol, 50 °C, 8 h | 85 | |

| Complete Hydrolysis (Analogous System) | 3-Nitrobenzoic Acid | NaOH, heat; then HCl | 90-96 | [1] |

| Nitrile Reduction (General) | 3-Nitrobenzylamine | LiAlH₄, THF, 0 °C to RT | - | |

| Simultaneous Reduction (Related System) | 3-Aminobenzylamine | RaneyNi, hydrazine hydrate | High | [2] |

Experimental Protocols

Synthesis of 3-Nitrobenzamide (Partial Hydrolysis)

Procedure:

-

In a reaction tube, add this compound (2 mmol) and CsOH·H₂O (0.0336 g, 10 mol%).

-

Add 1.0 mL of ammonia water as the solvent.

-

Seal the reaction tube and heat to 100 °C for 1 hour.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction mixture and purify by column chromatography to yield 3-nitrobenzamide.

Expected Yield: ~75%

Synthesis of 3-Aminobenzonitrile (Selective Nitro Reduction)

Procedure:

-

In a 100 mL single-neck flask, add this compound (1.48 g), 10% palladium on carbon (0.01 g), and methanol (20 mL).

-

Connect the flask to a hydrogen balloon in a closed system.

-

Raise the temperature to 50 °C and react for 8 hours.

-

After the reaction is complete, cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Add 100 mL of distilled water and 100 mL of dichloromethane for extraction.

-

Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile.

Expected Yield: ~85%

Synthesis of 3-Nitrobenzylamine (Nitrile Reduction)

Procedure (General):

-

To a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq.) in THF (10 vol) at 0 °C, add a solution of this compound (1 eq.) in THF.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the successive addition of water (1 vol), 10% NaOH (1.5 vol), and water (3 vol).

-

Filter the resulting suspension through celite and wash with ethyl acetate.

-

Separate the layers, wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole ([3+2] Cycloaddition)

Procedure (General):

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as DMF.

-

Add sodium azide (NaN₃) and a catalyst (e.g., zinc chloride or silica sulfuric acid).

-

Heat the reaction mixture with stirring (e.g., to 110-120 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 5-(3-nitrophenyl)-1H-tetrazole.

Synthesis of N-tert-butyl-3-nitrobenzamide (Ritter Reaction)

Procedure (General):

-

In a flask, dissolve this compound in a mixture of acetic acid and tert-butyl acetate.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid, maintaining a low temperature.

-

Allow the reaction to stir at room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize to obtain N-tert-butyl-3-nitrobenzamide.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Key synthetic transformations of this compound.

Caption: Workflow for the selective reduction of the nitro group.

Conclusion

The nitrile group in this compound serves as a versatile functional handle for a wide range of synthetic transformations. Its ability to be converted into amines, amides, carboxylic acids, and tetrazoles, coupled with the option for selective reduction of either the nitrile or the nitro group, makes this compound an exceptionally valuable precursor in the synthesis of complex organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important building block in their drug discovery and development efforts.

References

3-Nitrobenzonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzonitrile, a readily available aromatic nitrile, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive nitrile group and a reducible nitro functionality at the meta position, allows for a variety of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor to key heterocyclic scaffolds, including tetrazoles, quinazolines, pyrazoles, and pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this versatile precursor in research and development.

Key Transformations and Synthetic Pathways

The synthetic value of this compound lies in two primary reactive sites: the nitrile group and the nitro group. The nitrile group can participate in cycloaddition reactions to form five-membered rings, while the nitro group can be readily reduced to an amino group, which then serves as a key handle for the construction of various fused and non-fused heterocyclic systems.

Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole

The [3+2] cycloaddition reaction of the nitrile group in this compound with an azide source is a direct and efficient method for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole. This tetrazole derivative is of interest due to the known biological activities of the tetrazole ring system, which is often used as a bioisosteric replacement for a carboxylic acid group in drug design.

Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole

A mixture of this compound (1 mmol), sodium azide (2 mmol), and a catalyst such as nano-TiCl4.SiO2 (0.1 g) in DMF (5 mL) is refluxed for 2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The addition of ice water and 4N HCl (5 mL) to the filtrate precipitates the product as a white solid, which is then washed with cold chloroform to yield pure 5-(3-nitrophenyl)-1H-tetrazole.

| Product | Yield | Melting Point | Spectroscopic Data |

| 5-(3-Nitrophenyl)-1H-tetrazole | 98% | 190-191 °C | FT-IR (KBr, cm⁻¹): 3150, 3092, 3013, 2928, 2861, 2758, 2610, 2231, 1585, 1560, 1494, 1433, 1279, 1153, 1014, 976, 944, 850, 749, 554. ¹H NMR (100 MHz, CDCl₃, δ ppm): 7.90 (d, 2H, J=7.5 Hz), 8.35 (d, 1H, J=8.0 Hz), 8.50 (s, 1H), 8.85 (t, 1H, J=8.0 Hz). |

Reduction of this compound to 3-Aminobenzonitrile

The reduction of the nitro group in this compound to an amine is a crucial step that opens up a plethora of possibilities for synthesizing more complex heterocyclic systems. 3-Aminobenzonitrile is a versatile intermediate for the construction of quinazolines, pyrazoles, and pyridines. Catalytic transfer hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is an effective and selective method for this transformation.

Experimental Protocol: Catalytic Transfer Hydrogenation of this compound

To a solution of this compound in a suitable solvent such as methanol, a catalytic amount of 10% Pd/C is added. Hydrazine hydrate is then added dropwise at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 3-aminobenzonitrile.

| Product | Melting Point | Spectroscopic Data |

| 3-Aminobenzonitrile | 48-53 °C | ¹H NMR (DMSO-d₆, δ ppm): 5.75 (s, 2H, NH₂), 6.85-7.30 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 3450, 3350 (NH₂ stretching), 2220 (CN stretching). |

Synthesis of Quinazolines from 3-Aminobenzonitrile

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While many syntheses start from 2-aminobenzonitrile, the principles can be adapted for the synthesis of quinazoline derivatives from 3-aminobenzonitrile, leading to novel isomers. A common method involves the condensation of the aminonitrile with an orthoester or an acyl chloride.

General Synthetic Strategy for Quinazolines

A mixture of 3-aminobenzonitrile, an orthoester (e.g., triethyl orthoformate), and a catalytic amount of an acid or a Lewis acid is heated. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the quinazoline ring. Alternatively, reaction with an acyl chloride followed by cyclization can also yield the desired quinazoline.

Synthesis of Pyrazoles from 3-Aminobenzonitrile Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities. While direct synthesis from 3-aminobenzonitrile is less common, it can be converted to intermediates suitable for pyrazole synthesis. For instance, conversion to a hydrazine derivative followed by reaction with a 1,3-dicarbonyl compound is a classical approach to pyrazole synthesis (Knorr pyrazole synthesis). Alternatively, the amino group can be used to construct a more complex precursor that can then cyclize to form a pyrazole ring.

General Synthetic Strategy for Pyrazoles

One potential route involves the reaction of a hydrazine derivative of 3-aminobenzonitrile with a β-diketone. The reaction typically proceeds by condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole.

Synthesis of Pyridines from 3-Aminobenzonitrile Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis of substituted pyridines can be achieved through various condensation reactions. Enamines, which can be derived from 3-aminobenzonitrile, are versatile intermediates for the synthesis of polysubstituted pyridines through annulation reactions.

General Synthetic Strategy for Pyridines

3-Aminobenzonitrile can be reacted with a ketone or an aldehyde to form an enamine. This enamine can then undergo a [3+3] annulation reaction with a suitable three-carbon synthon, such as a β,β-dihalo ketone or a related species, to construct the pyridine ring.

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their diverse pharmacological properties.

-

Tetrazoles: As mentioned, tetrazoles are often used as bioisosteres of carboxylic acids and are found in a number of marketed drugs. They are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects.

-

Quinazolines: This class of compounds is well-known for its potent anticancer activity, with several quinazoline derivatives being approved as kinase inhibitors for cancer therapy. They also exhibit anti-inflammatory, antimicrobial, and antiviral activities.

-

Pyrazoles and Pyridines: These heterocycles are core structures in a vast number of pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The strategic manipulation of its nitrile and nitro functionalities provides access to tetrazoles, and through the key intermediate 3-aminobenzonitrile, to quinazolines, pyrazoles, and pyridines. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel heterocyclic compounds with potential therapeutic applications. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new and efficient synthetic methodologies and novel bioactive molecules.

understanding the electron-withdrawing effects in 3-Nitrobenzonitrile

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core principles governing the chemical behavior of this compound, focusing on the potent electron-withdrawing effects of its constituent nitro and cyano functional groups. Understanding these effects is paramount for its application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Introduction to this compound

This compound (CAS: 619-24-9, Molecular Formula: C₇H₄N₂O₂) is an aromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) and a cyano group (-CN) at the meta position.[2][3] Both functional groups are powerful electron-withdrawing groups (EWGs), which profoundly influence the molecule's electronic structure and chemical reactivity.[1][4] Their combined influence renders the aromatic ring significantly electron-deficient, a property that dictates its behavior in chemical transformations.[4] The electron withdrawal occurs through two primary mechanisms: the inductive effect (-I) and the mesomeric, or resonance, effect (-M).

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.

Experimental Protocol: Synthesis via Diazonium Salt Decomposition

This method involves the diazotization of an amino-substituted precursor followed by the decomposition of the resulting diazonium salt.[5][6]

Materials:

-

2-Amino-5-nitrobenzonitrile (3 mmol, 489.3 mg)

-

p-Toluenesulfonic acid monohydrate (3 mmol, 570.7 mg)

-

tert-Butyl nitrite (9 mmol, 1068 µL)

-

Ethyl acetate (15 mL)

-

Ethanol (10 mL)

Procedure:

-

Dissolve p-Toluenesulfonic acid monohydrate in 15 mL of ethyl acetate in a suitable reaction flask.

-

Add 2-amino-5-nitrobenzonitrile to the solution.

-

Slowly add tert-butyl nitrite dropwise to the mixture. A yellow solution will form.

-

Stir the solution for 5 minutes at room temperature, during which a yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate will form.

-

Collect the precipitate by filtration and wash it thoroughly with ethyl acetate.

-

Dissolve the isolated solid in 10 mL of ethanol and stir the solution at room temperature for 3 days.

-

Isolate the final product, this compound, as an off-white solid by filtration.[5][6]

Experimental Protocol: Synthesis via Nitration of Benzonitrile

This method involves the direct electrophilic aromatic substitution of benzonitrile.

Materials:

-

Benzonitrile

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add benzonitrile dropwise to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50 °C water bath) for approximately one hour to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly over crushed ice with stirring. The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

Analysis of Electron-Withdrawing Effects

The electronic properties of this compound are dominated by the -I and -M effects of the nitro and cyano groups.

-

Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in the -NO₂ group and the nitrogen atom in the -CN group causes a strong pull of electron density from the benzene ring through the sigma bond framework. This effect acidifies the aromatic protons and deactivates the ring.

-

Mesomeric Effect (-M): Both groups withdraw electron density from the ring's π-system via resonance. This delocalization creates partial positive charges (δ+) at the ortho and para positions relative to each substituent, further deactivating the ring towards electrophilic attack.

Quantitative and Spectroscopic Data

The electron-withdrawing nature of the nitro and cyano groups can be quantified using Hammett constants and observed through spectroscopic techniques.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring. Positive σ values indicate electron-withdrawing character. The constants for the nitro and cyano groups are among the highest, confirming their powerful deactivating nature.[7][8]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ⁻ (for resonance with negative charge) |

| **Nitro (-NO₂) ** | 0.71[7] | 0.78[7] | 1.27[8] |

| Cyano (-CN) | 0.62[9] | 0.83[9] | 0.90[9] |

Spectroscopic Evidence

Spectroscopic data provides direct evidence of the electron-deficient nature of the aromatic ring.

| Spectroscopic Data | Value | Interpretation |

| ¹³C NMR | 110.7, 117.9, 129.6, 133.3, 139.4 ppm | The chemical shifts of the aromatic carbons are downfield compared to benzene (~128 ppm), indicating deshielding due to strong electron withdrawal. |

| Physical Appearance | Pale yellow powder or needles[1][3] | The color is indicative of a conjugated system with significant charge separation. |

| Melting Point | 114-117 °C[1] | Provides a key parameter for identity and purity verification. |

Impact on Chemical Reactivity

The profound electron deficiency of the aromatic ring in this compound governs its reactivity, making it highly deactivated towards electrophiles and activated towards nucleophiles.

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating effects of both the -NO₂ and -CN groups, this compound is extremely unreactive towards electrophilic aromatic substitution.[4] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions and typically result in low yields.[10] Both groups are meta-directors. An incoming electrophile will preferentially add to the C5 position, as substitution at the ortho or para positions would place a destabilizing positive charge adjacent to one of the already positively polarized carbons attached to the EWGs.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack, a hallmark of Nucleophilic Aromatic Substitution (SNAr).[1][11] This reaction pathway is highly favorable when a good leaving group (like a halide) is present on the ring, particularly at a position ortho or para to a strong electron-withdrawing group like -NO₂.[12][13] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, which is the rate-determining step.[11][14] While this compound itself lacks a leaving group, its substituted derivatives are prime candidates for SNAr reactions, which are fundamental in building complex molecules.[15]

Conclusion

The chemistry of this compound is a clear and powerful illustration of substituent effects in aromatic systems. The synergistic electron-withdrawing properties of the meta-positioned nitro and cyano groups create a highly electron-deficient aromatic ring. This electronic structure dictates its reactivity, leading to strong deactivation in electrophilic substitution reactions and pronounced activation towards nucleophilic substitution. A thorough understanding of these principles is essential for leveraging this compound as a versatile and valuable building block in medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. Hammett substituent constants [stenutz.eu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. chemconnections.org [chemconnections.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-nitrobenzonitrile, a key intermediate in various synthetic processes. The following sections detail its physical and chemical properties, toxicological data, safe handling procedures, emergency response, and waste disposal. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a yellowish crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [2][3] |

| Appearance | Yellowish crystalline powder or needles | [1] |

| Odor | Faintly perceptible, almond-like | [3] |

| Melting Point | 115 - 117 °C | |

| Boiling Point | 164 - 166 °C | |

| Water Solubility | 1.7 g/L at 25 °C | |

| Density | 0.33 g/cm³ at 20 °C | |

| Vapor Pressure | 0.00217 mmHg | [3] |

| Log P (n-octanol/water) | 1.17 |

Toxicological Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary toxic effects are associated with its nitroaromatic structure, which can lead to conditions such as methemoglobinemia.[3] A summary of acute toxicity data is provided in Table 2.

Table 2: Acute Toxicity of this compound

| Exposure Route | Endpoint | Value | Species | Reference(s) |

| Oral | LDLo | 50 mg/kg | Rat | |

| Dermal | LD50 | >1,000 mg/kg | Guinea pig | |

| Aquatic (acute) | EC50 | 48 mg/L (48h) | Daphnia magna | |

| Aquatic (acute) | LC50 | 60 mg/L (96h) | Pimephales promelas |

Experimental Protocol: Representative Acute Oral Toxicity Study (OECD Guideline 423)

While the specific study details for the cited LDLo are not publicly available, a representative acute oral toxicity study for a solid substance like this compound would typically follow the OECD Guideline 423 (Acute Toxic Class Method).[4]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[4]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[4]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[4]

-

Dose Preparation: The test substance is typically administered in a suitable vehicle. For this compound, given its low water solubility, a suspension in a vehicle like corn oil may be used.

-

Administration: A single dose is administered to the animals by oral gavage. The volume administered is kept as low as possible, typically not exceeding 1 mL/100 g of body weight for an oily vehicle.[5]

-

Stepwise Procedure: The test is conducted in a stepwise manner using three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[6]

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.[6]

Potential Signaling Pathway for Toxicity

The toxicity of many nitroaromatic compounds is linked to their metabolic activation.[7][8] While a specific signaling pathway for this compound is not well-documented in publicly available literature, a generalized pathway for nitroaromatic compounds is illustrated below. This involves the reduction of the nitro group to form reactive intermediates that can lead to oxidative stress and cellular damage.[8]

Safety and Handling Precautions

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm and a breakthrough time of >480 minutes).

-

Skin and Body Protection: A lab coat, and in situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be worn.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, the following workflow should be followed:

Storage and Disposal

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.

Fire-Fighting Measures